Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
Description
Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom in the azaspiro system and a hydroxyl group at the 3-position. Its molecular formula is C₁₁H₁₉NO₃ (MW: 213.28), and it is widely employed as a building block in organic synthesis, particularly in pharmaceutical research for constructing chiral scaffolds . The tert-butyl carbamate (Boc) group serves as a protective moiety, enhancing solubility and stability during synthetic workflows.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h8,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGUFQKDSLFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418730-90-0 | |
| Record name | tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization of the hydroxyl and carboxylate groups. One common method involves the reaction of a suitable azetidine derivative with a tert-butyl ester under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the spirocyclic ring or other functional groups.
Substitution: The hydroxyl and carboxylate groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic scaffold provides a rigid and well-defined framework that can interact with biological targets in a unique manner . This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Key Analogs :
Tert-butyl (R)-6-(1-(benzyloxy)but-3-en-2-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate (3h)
- Structure : Contains a diazaspiro core (two nitrogen atoms) with a benzyloxy-substituted allyl chain.
- Molecular Weight : 381.21 g/mol (C₂₁H₃₀N₂O₃) .
- Physical State : Yellow oil; [α]D²⁸ = -20.5 (CHCl₃).
- Synthesis : Iridium-catalyzed amination (70°C, Cs₂CO₃/DMF); 54% yield.
Tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate (3i)
- Structure : Diazaspiro system with a phenylpentenyl substituent.
- Molecular Weight : 359.45 g/mol (C₂₂H₃₀N₂O₂) .
- Physical State : Yellow oil; [α]D²⁸ = +3.5 (CHCl₃); 89% ee.
- Synthesis : Higher temperature (90°C) and catalyst loading; 87% yield.
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
- Structure : Difluorinated diazaspiro core; hydrochloride salt.
- Molecular Weight : 283.75 g/mol (C₁₀H₁₇F₂N₂O₂·HCl) .
- Applications : Improved metabolic stability due to fluorine substitution.
Tert-butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate Structure: Oxa-azaspiro hybrid (oxygen and nitrogen in spiro system). Molecular Weight: 215.25 g/mol (C₁₀H₁₇NO₄) . Stereochemistry: (3S)-configured hydroxy group.
Physicochemical Properties
- Melting Points :
- Hydrogen Bonding : The 3-hydroxy group in the target compound may participate in hydrogen bonding, influencing solubility and crystal packing .
Q & A
Basic Research Questions
Q. How can the synthesis yield of tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate be optimized?
- Methodological Answer : Optimize reaction conditions using stoichiometric reducing agents like LiAlH₄ and bases such as 60% NaH to enhance yields. For example, tert-butyl derivatives with furan or thiophene substituents achieved 90–91% yields via sequential reduction and tosylation under controlled anhydrous conditions . Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity.
Q. What characterization techniques confirm the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., spirocyclic signals at δ 1.4–4.5 ppm for azaspiro systems) .
- HRMS (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm deviation from theoretical values .
- Optical Rotation : Measure specific rotation ([α]₂₀ᴅ) to assess enantiopurity, critical for chiral intermediates .
Q. How should discrepancies in reported melting points or spectral data be resolved?
- Methodological Answer : Cross-validate data using standardized protocols:
- Recrystallization : Use solvents like MeOH or EtOAc to ensure consistent crystal packing .
- Dynamic NMR : Resolve tautomeric or conformational equilibria affecting spectral shifts .
- Control Experiments : Replicate synthesis under identical conditions (e.g., inert atmosphere, stoichiometry) to isolate variables .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer : Employ asymmetric catalysis:
- Iridium Catalysts : Use [Ir(cod)Cl]₂ with chiral ligands (e.g., phosphoramidites) in DMF at 90°C for allylic amination, achieving up to 89% enantiomeric excess (ee) .
- Chiral Auxiliaries : Incorporate tert-butylsulfinyl groups to direct stereochemistry during nucleophilic additions, followed by auxiliary removal under acidic conditions .
- HPLC Analysis : Monitor ee using chiral columns (e.g., Chiralpak AD-H) with hexane:IPA eluents .
Q. How can functionalization of the azaspiro framework be achieved without ring-opening?
- Methodological Answer : Leverage selective reactions:
- Oxidation : Use mild oxidants (e.g., Dess-Martin periodinane) to convert hydroxyl groups to ketones while preserving the spirocyclic structure .
- Substitution : Introduce aryl/alkyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions .
- Reduction : Hydrogenate unsaturated bonds (e.g., alkenes) with Pd/C under H₂ without disrupting the azaspiro core .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply:
- DFT Calculations : Model transition states for nucleophilic attacks or ring-opening pathways using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .
Q. How does the steric environment of the tert-butyl group influence reaction pathways?
- Methodological Answer : The tert-butyl group:
- Shields Reactive Sites : Prevents undesired side reactions (e.g., over-oxidation) by steric hindrance .
- Directs Stereochemistry : In enantioselective syntheses, bulky tert-butylsulfinyl auxiliaries enforce specific transition-state geometries .
- Modifies Solubility : Enhances solubility in non-polar solvents, facilitating purification .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the biological activity of azaspiro compounds?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293) and IC₅₀ protocols to minimize variability .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
- Structural Analogues : Compare activity across derivatives (e.g., furan vs. thiophene substituents) to isolate pharmacophore contributions .
Future Research Directions
- Mechanistic Elucidation : Use stopped-flow NMR to capture transient intermediates during spirocycle formation .
- In Vivo Profiling : Assess pharmacokinetics in rodent models to bridge preclinical and clinical gaps .
- Catalyst Screening : Explore earth-abundant metals (e.g., Fe, Ni) for sustainable asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
